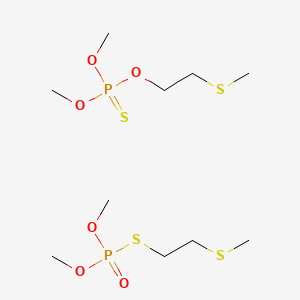
Demephion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demephion is an organothiophosphate insecticide, primarily used in agriculture to control pests. It consists of two closely related structural isomers: this compound-O and this compound-S . This compound-S is listed as an extremely hazardous substance according to the U.S. Emergency Planning and Community Right-to-Know Act .
Métodos De Preparación
Demephion is synthesized through a series of chemical reactions involving the phosphorylation of dimethyl phosphorothioate with 2-(methylthio)ethanol. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Demephion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphorothioate and 2-(methylthio)ethanol.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis .
Aplicaciones Científicas De Investigación
Demephion has been used in various scientific research applications, including:
Chemistry: As a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: To investigate the effects of acetylcholinesterase inhibitors on biological systems.
Medicine: Research into potential antidotes for organophosphate poisoning.
Industry: Used in the development of new insecticides and pest control methods.
Mecanismo De Acción
Demephion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve signal transmission and eventual paralysis of the pest .
Comparación Con Compuestos Similares
Demephion is similar to other organophosphate insecticides such as malathion and parathion. this compound is unique due to its specific structural isomers, this compound-O and this compound-S, which have different toxicological profiles. Malathion and parathion do not have these isomeric forms and differ in their chemical structures and modes of action .
Similar Compounds
Malathion: Another organophosphate insecticide used widely in agriculture.
Parathion: A highly toxic organophosphate insecticide, now largely banned in many countries.
Diazinon: An organophosphate insecticide used to control soil and foliage insects.
Propiedades
Número CAS |
8065-62-1 |
|---|---|
Fórmula molecular |
C10H26O6P2S4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
dimethoxy-(2-methylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane |
InChI |
InChI=1S/2C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3;1-6-9(10,7-2)8-4-5-11-3/h2*4-5H2,1-3H3 |
Clave InChI |
ZIBCESDMUREVIU-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)SCCSC.COP(=S)(OC)OCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
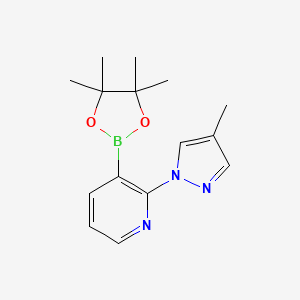
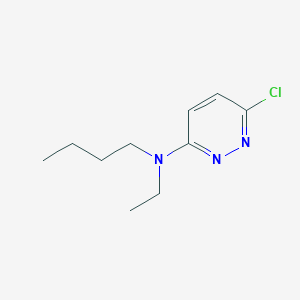
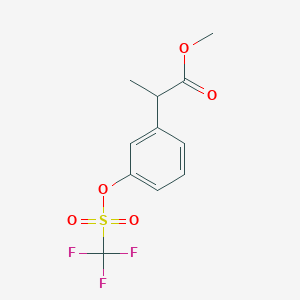
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
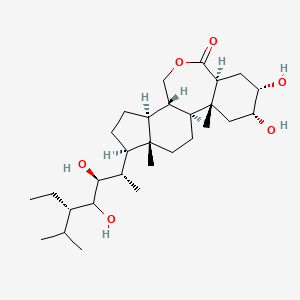

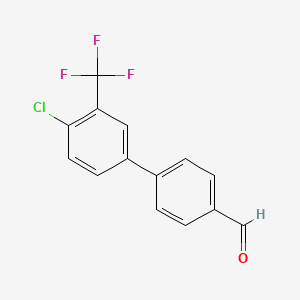
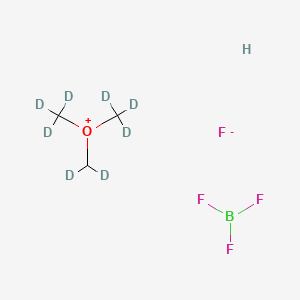

![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
